7-(2,4-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Overview
Description
7-(2,4-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methylsulfanyl group, and a pyrido-triazolo-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a base.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is added via a nucleophilic substitution reaction, typically using a thiol reagent and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2,4-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The dichlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified pyrido-triazolo-pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-(2,4-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in cellular processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-(2,4-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-d]pyrimidin-6(7H)-one: Similar structure but different core.
7-(2,4-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-c]pyrimidin-6(7H)-one: Different triazolo-pyrimidine core.
Uniqueness
7-(2,4-dichlorophenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H9Cl2N5OS |
---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
11-(2,4-dichlorophenyl)-4-methylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C15H9Cl2N5OS/c1-24-15-19-14-18-7-9-11(22(14)20-15)4-5-21(13(9)23)12-3-2-8(16)6-10(12)17/h2-7H,1H3 |
InChI Key |
HPJFUALRSXSACP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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